1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRANJDDDDJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This compound is known for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.
- Molecular Formula :
- Molecular Weight : 186.25 g/mol
- CAS Number : 1250923-97-7
The primary mechanism of action for this compound involves the inhibition of DPP-4. This inhibition leads to:
- Increased Levels of Incretin Hormones : By preventing the degradation of incretin hormones, the compound enhances their insulinotropic effects.
- Improved Glycemic Control : The resultant increase in insulin secretion and decrease in glucagon release from the pancreas contribute to lower blood glucose levels, making it a candidate for diabetes treatment.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| DPP-4 Inhibition | Inhibits DPP-4, enhancing incretin hormone activity and improving insulin secretion. |
| Glycemic Control | Reduces blood glucose levels through enhanced insulin synthesis and secretion. |
| Cellular Effects | Modulates signaling pathways related to glucose metabolism, influencing gene expression and cellular metabolism. |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vivo Studies : Research conducted on diabetic rodent models demonstrated that administration of this compound significantly improved glycemic control at various dosages. Low doses effectively inhibited DPP-4 activity, leading to enhanced insulin secretion and reduced hepatic glucose production .
- Pharmacokinetics : Similar compounds have shown good oral bioavailability, with metabolism primarily occurring in the liver. The pharmacokinetic profile suggests potential for effective oral administration in therapeutic settings.
- Biochemical Pathways : The compound's interaction with DPP-4 affects key biochemical pathways involved in glucose homeostasis, particularly the incretin system, which is crucial for managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 1-(4-Aminopiperidin-1-yl)ketones
The following table summarizes key analogs and their structural/functional differences:
Key Observations :
- Reactivity : The ethoxy group in the target compound may reduce metabolic oxidation compared to methyl or propyl analogs, as ethers are generally more stable than alkyl chains .
- Synthetic Utility: 1-(4-Aminopiperidin-1-yl)ethan-1-one is frequently used to synthesize ureas (e.g., via reaction with isocyanates), yielding compounds with moderate to high inhibitory activity against enzymes like soluble epoxide hydrolase .
Pharmacological and Physicochemical Properties
- Solubility: The ethoxy group in 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one likely enhances water solubility compared to purely alkyl-substituted analogs (e.g., propan-1-one), though less than polar aryl derivatives (e.g., methoxyphenyl) .
- Metabolic Stability : Bicyclic analogs (e.g., ) exhibit rigid structures that may resist cytochrome P450-mediated degradation, whereas linear-chain analogs like propan-1-one are more prone to oxidation .
- Biological Activity: Urea derivatives of 1-(4-Aminopiperidin-1-yl)propan-1-one demonstrate moderate yields (40%) in synthesis and specific IR spectral signatures (e.g., 1647 cm⁻¹ for carbonyl), suggesting stable hydrogen-bonding interactions in target binding .
Preparation Methods
Acylation Reaction
The core synthetic step involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride, forming the amide bond.
- Procedure :
- Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane.
- Cool the reaction mixture to 0-5°C to control exotherm.
- Slowly add 2-ethoxyacetyl chloride dropwise with stirring.
- Maintain the temperature during addition and reaction to minimize by-products.
- After completion, quench the reaction and extract the product.
Solvent Systems and Temperature Control
- The use of mixed solvents such as dichloromethane and methanol has been shown to improve solubility and reaction efficiency.
- Temperature ranges between 20-35°C during dissolution and 0-5°C during crystallization or seeding steps are optimal to obtain high purity crystalline forms.
- Removal of solvents is typically done under reduced pressure using techniques like rotary evaporation or vacuum drying.
Crystallization and Polymorph Control
- Crystallization is often induced by adding anti-solvents such as cyclohexane or methyl tert-butyl ether at low temperatures (-30°C to 30°C).
- Seeding with a small amount of crystalline form of the target compound promotes the formation of the desired polymorph.
- Slurrying the crude product in cyclohexane at 10-15°C for 45 minutes followed by filtration and drying yields the purified crystalline product.
Research Findings and Data
Yield and Purity
- Reported yields for similar piperidine derivatives prepared by acylation range from 80% to over 90%, with polymorphic purity being enhanced by seeding techniques.
- The particle size distribution of crystalline forms can be controlled, with D(0.1), D(0.5), and D(0.9) values reported as approximately 0.76 µm, 5.41 µm, and 50.40 µm respectively, indicating a well-defined particle size range.
Analytical Characterization
| Parameter | Observed Data | Method |
|---|---|---|
| PXRD Pattern Peaks | 2.8°, 5.7°, 9.1° (2-theta) | Powder X-Ray Diffraction (PXRD) |
| IR Absorptions (C=O stretch) | ~1744 cm⁻¹ | Infrared Spectroscopy (KBr pellet) |
| IR Absorptions (C–O stretch) | ~1274 cm⁻¹ | Infrared Spectroscopy |
| Particle Size Distribution | D(0.1): 0.76 µm, D(0.5): 5.41 µm, D(0.9): 50.40 µm | Laser Diffraction |
Alternative Synthetic Routes and Complexation
While the primary method involves acylation, related compounds such as 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate have been synthesized using propionyl chloride and anhydride, demonstrating versatility in piperidine functionalization.
- Complexation with β-cyclodextrin has been explored to improve stability and bioavailability of related piperidine derivatives, suggesting potential for formulation improvements.
Summary Table of Preparation Steps
| Step Number | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolution of 4-aminopiperidine | Solvent: Dichloromethane/Methanol; 20-35°C |
| 2 | Addition of 2-ethoxyacetyl chloride | Temperature: 0-5°C; slow addition |
| 3 | Reaction completion and quenching | Maintain temperature control |
| 4 | Solvent removal | Reduced pressure evaporation |
| 5 | Crystallization by anti-solvent addition | Anti-solvent: Cyclohexane or MTBE; -30°C to 30°C; seeding applied |
| 6 | Slurrying and filtration | 10-15°C for 45 minutes |
| 7 | Drying | Vacuum drying or air drying |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, and how can intermediates be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-aminopiperidine with a pre-activated ethoxyacetyl derivative (e.g., ethoxyacetyl chloride) in anhydrous solvents like dichloromethane or DMF. Triethylamine is often used as a base to neutralize HCl byproducts . Optimization of intermediates, such as ensuring complete activation of the carbonyl group, can improve yield. Purification via column chromatography (silica gel, eluting with methanol/dichloromethane gradients) is recommended to isolate the product from unreacted starting materials.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~3.5-4.0 ppm for OCH) and piperidine ring protons (δ ~2.5-3.5 ppm for NCH) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 201.17) and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry and crystal packing, using programs like SHELXL for refinement .
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s ethoxy group increases lipophilicity, which may limit aqueous solubility. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) with PBS or cell culture media.
- Sonication or mild heating (≤40°C) to enhance dissolution.
- Confirming solubility empirically via UV-Vis spectroscopy at λ ~260 nm (aromatic/amide transitions) .
Advanced Research Questions
Q. How can conflicting structural data (e.g., NMR vs. crystallography) be resolved for this compound?
Discrepancies may arise from dynamic effects in solution (e.g., piperidine ring puckering) versus static crystal structures. To resolve:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare DFT-calculated structures (using Gaussian or ORCA) with experimental data to identify energetically favorable conformers .
- Validate hydrogen bonding patterns via IR spectroscopy (e.g., N-H stretches at ~3300 cm) .
Q. What mechanistic insights explain the reactivity of the 4-aminopiperidine moiety in derivatization reactions?
The amine group acts as a nucleophile, participating in:
- Acylation : Reacting with activated carbonyls (e.g., anhydrides, chlorides).
- Reductive Amination : Forming secondary amines with aldehydes/ketones under H/catalyst conditions.
Steric hindrance from the piperidine ring may slow reactions; microwave-assisted synthesis can enhance kinetics .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), permeability (Caco-2 >5 × 10 cm/s), and CYP450 interactions.
- Molecular Docking : Use AutoDock Vina to model binding to targets like sigma receptors, leveraging the piperidine scaffold’s affinity for CNS targets .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Purity Assurance : HPLC-UV/ELSD (≥95% purity, C18 column, acetonitrile/water + 0.1% TFA).
- Stability Testing : Monitor degradation under stress conditions (e.g., pH 2–9, 40°C) via LC-MS .
- Positive Controls : Include structurally related analogs (e.g., 1-(4-aminopiperidin-1-yl)-propan-1-one) to validate assay reproducibility .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .
Q. How can researchers address discrepancies in reported biological activity data?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels in viability assays).
- Meta-Analysis : Compare IC values across studies, adjusting for differences in solvent/DMSO concentrations .
Data Interpretation and Troubleshooting
Q. What analytical red flags indicate impurities in synthesized batches?
- NMR : Extra peaks at δ ~7.5-8.5 ppm suggest aromatic byproducts from incomplete coupling.
- HPLC : Tailing peaks (asymmetry >1.2) indicate polar impurities; optimize gradient elution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
